(5-Nitrofuran-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-nitrofuran-2-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c6-3-4-1-2-5(10-4)7(8)9/h1-2H,3,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVPHXCRBFPVQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Advanced Synthetic Methodologies for 5 Nitrofuran 2 Yl Methanamine
Historical Development of Synthetic Pathways for (5-Nitrofuran-2-yl)methanamine
The historical synthesis of this compound is intrinsically linked to the development of methods for introducing the aminomethyl group onto the furan (B31954) ring and the synthesis of nitrofuran precursors.
Evolution of Aminomethylation Strategies for Furan Systems
The introduction of an aminomethyl group onto a furan ring, a key step in forming the backbone of this compound, has been approached through various classical synthetic strategies. Each of these methods offered a pathway to aminomethylfurans, albeit with varying degrees of efficiency and applicability.
One of the earliest and most fundamental methods for aminomethylation is the Mannich reaction . This three-component condensation involves an active hydrogen-containing compound (like furan), formaldehyde (B43269), and a primary or secondary amine. wikipedia.org While versatile, the Mannich reaction's application to less reactive furans can sometimes be challenging and may require specific activating groups on the furan ring to proceed efficiently. quimicaorganica.org
The Gabriel synthesis , developed by Siegmund Gabriel in 1887, provided a reliable method for the preparation of primary amines from alkyl halides. thermofisher.comwikipedia.orgbyjus.com In the context of furan systems, this would involve the reaction of a halomethylfuran derivative with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. thermofisher.comwikipedia.org This method is known for preventing over-alkylation, a common issue in direct amination. byjus.com A significant modification by Ing and Manske in 1926 introduced the use of hydrazine (B178648) hydrate (B1144303) for the cleavage of the N-alkylphthalimide, offering milder reaction conditions. thermofisher.com
Another classical approach is the Delépine reaction , first reported by Marcel Delépine in 1895. drugfuture.comwikipedia.org This method involves the reaction of an alkyl or benzyl (B1604629) halide with hexamethylenetetramine, followed by acid hydrolysis of the resulting quaternary ammonium (B1175870) salt to yield the primary amine. wikipedia.orgalfa-chemistry.com The Delépine reaction has been successfully applied to the synthesis of (aminomethyl)furancarboxylic acids from the corresponding (halomethyl)furancarboxylates, demonstrating its utility for functionalized furan systems. organic-chemistry.org
The Sommelet reaction , discovered by Marcel Sommelet in 1913, offers a pathway from benzyl halides to aldehydes using hexamine and water. wikipedia.org While its primary product is an aldehyde, under certain hydrolysis conditions, the intermediate benzylammonium salt can lead to the corresponding primary amine, akin to a variation of the Delépine reaction. wikipedia.org
Furthermore, the reductive amination of furfural (B47365) and its derivatives has been a cornerstone in the synthesis of furfurylamines. nih.govtaylorfrancis.comrsc.org This one-pot reaction, which involves the condensation of an aldehyde or ketone with an amine to form an imine, followed by in situ reduction, has been extensively studied. nih.govfrontiersin.orgnih.gov The development of various catalytic systems, including both precious and non-precious metals, has significantly advanced the efficiency and applicability of this method for producing a wide range of furan-based amines. nih.govnih.gov
These historical methods laid the foundational chemical principles for the synthesis of aminomethylfurans, which are essential precursors or structural analogues of this compound.
Early Approaches to Nitrofuran Synthesis Leading to the Compound
The synthesis of the target compound is critically dependent on the availability of 5-nitrofuran precursors. Early syntheses of nitrofuran derivatives often commenced with furfural, a readily available compound derived from biomass. google.com The nitration of furan derivatives is a key step in introducing the essential nitro group at the 5-position of the furan ring.
A common precursor for many 5-nitrofuran derivatives is 5-nitro-2-furaldehyde (B57684). researchgate.netresearchgate.netnih.gov The synthesis of this intermediate allows for subsequent chemical modifications at the 2-position to introduce the aminomethyl functionality. Early synthetic routes to this compound likely involved multi-step sequences starting from 5-nitro-2-furaldehyde. For instance, the conversion of the aldehyde to an oxime, followed by reduction, or the transformation of the aldehyde to a nitrile and subsequent reduction, would represent plausible early pathways to the desired amine. These transformations would have relied on classical reducing agents available at the time.
Contemporary Methodologies for the Preparation of this compound
Modern synthetic chemistry has seen a significant shift towards catalytic methods, which offer higher efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric approaches. The synthesis of this compound has benefited greatly from these advancements, particularly in the area of catalytic reduction of nitro-containing furan precursors.
Catalytic Reduction of Nitro-Containing Furan Precursors to Amine Derivatives
The conversion of a nitro group to an amine is a fundamental transformation in organic synthesis. For the preparation of this compound, this typically involves the reduction of precursors such as 5-nitro-2-furonitrile (B1294822) or the oxime of 5-nitro-2-furaldehyde. Catalytic hydrogenation is a preferred method for this transformation due to its clean nature and high efficiency. commonorganicchemistry.com This can be achieved through both heterogeneous and homogeneous catalysis.
Heterogeneous catalysts are widely employed in industrial processes due to their ease of separation from the reaction mixture and potential for recycling. For the synthesis of this compound, several heterogeneous catalytic systems can be utilized for the reduction of suitable precursors.
Raney Nickel is a versatile and cost-effective catalyst for the reduction of various functional groups, including nitriles and oximes. wikipedia.orgmasterorganicchemistry.com The catalytic hydrogenation of 5-nitro-2-furaldehyde oxime in the presence of Raney Nickel would provide a direct route to this compound. Similarly, the reduction of 5-nitro-2-furonitrile using Raney Nickel and a hydrogen source like formic acid or hydrogen gas is a viable synthetic pathway. wikipedia.orgmdma.ch The use of Raney Nickel is particularly advantageous in cases where dehalogenation of aromatic halides is a concern with other catalysts like Palladium on carbon (Pd/C). commonorganicchemistry.com
The table below summarizes representative conditions for the synthesis of furfurylamine (B118560) derivatives using heterogeneous catalysts, which are analogous to the synthesis of the target compound.
| Precursor | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Furfural | Raney Ni | 1,4-Dioxane | 130 | 2.0 (H₂) | 3 | 96.3 (Selectivity) |
| 5-Hydroxymethylfurfural | Ni₆AlOₓ | Aqueous Ammonia | 100 | 0.1 (H₂) | 6 | 99 |
| Furfural | Rh/Al₂O₃ | Aqueous Ammonia | 80 | Not specified | 2 | ~92 (Selectivity) |
This table presents data for the synthesis of related furfurylamine derivatives to illustrate the utility of heterogeneous catalysts in similar transformations. rsc.orgnih.govsandermanpub.net
Homogeneous catalysts, while often more challenging to separate from the reaction products, can offer superior activity and selectivity under milder conditions. In the context of reductive amination and related transformations for the synthesis of furan-based amines, various homogeneous rhodium and ruthenium complexes have been investigated. researchgate.netunito.itresearchgate.net
For the synthesis of this compound, a homogeneous catalyst could be employed in the reductive amination of 5-nitro-2-furaldehyde with ammonia. Rhodium-based catalysts, for instance, have shown high efficacy in the reductive amination of aldehydes to tertiary amines. researchgate.net While specific examples for the synthesis of the primary amine this compound using homogeneous catalysis are less common in the literature, the principles of these catalytic systems could be adapted for this purpose. The development of water-soluble and recyclable homogeneous catalysts is an active area of research aimed at combining the advantages of both catalytic domains.
The following table provides examples of homogeneous catalysts used in the reductive amination of aldehydes, which could be conceptually applied to the synthesis of the target compound.
| Substrate | Catalyst | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Various Aldehydes | Rh(acac)(cod) / Xantphos | H₂ | Methanol | 100 | Not specified | Up to 99 (for tertiary amines) |
This table illustrates the application of a homogeneous rhodium catalyst in the synthesis of tertiary amines via reductive amination, a strategy that could be adapted for primary amine synthesis. researchgate.net
Reductive Amination Protocols for Aromatic Aldehyde Intermediates
The synthesis of this compound is frequently accomplished through the reductive amination of its corresponding aromatic aldehyde precursor, 5-nitro-2-furaldehyde. nih.govsigmaaldrich.com This chemical transformation is a cornerstone in amine synthesis due to its efficiency and versatility. The process generally involves two key steps: the initial reaction between the aldehyde and an amine source (commonly ammonia) to form an imine intermediate, followed by the reduction of this imine to the target primary amine. mdpi.com
Achieving high yields and selectivity for the desired primary amine, this compound, presents significant challenges. Several competing side-reactions can occur, including the direct hydrogenation of the starting aldehyde to form (5-nitrofuran-2-yl)methanol, and over-alkylation of the newly formed primary amine, leading to the formation of secondary and tertiary amines. mdpi.com The selection of an appropriate catalytic system is therefore paramount to favor the hydrogenation of the imine intermediate over these undesired pathways. mdpi.com
Various heterogeneous catalysts have been explored for the reductive amination of furan-based aldehydes. Catalysts based on metals such as Ruthenium (Ru), Palladium (Pd), and Nickel (Ni) have demonstrated effectiveness. mdpi.comrsc.org For instance, research on the reductive amination of furfural to furfurylamine has shown that the choice of catalyst, support material, and reaction conditions significantly influences the product distribution. mdpi.com A titanium phosphate (B84403) (TiP)-supported Ru catalyst, for example, has been reported to achieve a 91% yield of furfurylamine at room temperature, highlighting the potential for mild and efficient synthesis. mdpi.com
Below is a table summarizing various catalytic systems and conditions used in the reductive amination of furan-based aldehydes, which are analogous to the synthesis of this compound.
| Catalyst | Amine Source | Temperature (°C) | Pressure (bar H₂) | Yield of Primary Amine (%) | Reference |
|---|---|---|---|---|---|
| Ru/TiP-100 | Ammonia | Room Temp. | Not Specified | 91 | mdpi.com |
| Ru/Al₂O₃ | Ammonia | 140 | Not Specified | 47 (alcohol-amine from furoin) | rsc.org |
| Pd-based catalysts | Ammonia | Mild Conditions | Not Specified | High Yields Reported | mdpi.com |
| Ni-based catalysts | Ammonia | Mild Conditions | Not Specified | High Yields Reported | mdpi.com |
Multi-Component Reactions (MCRs) Incorporating Furan Derivatives
Multi-component reactions (MCRs), which involve combining three or more reactants in a single synthetic operation to form a final product that incorporates portions of all reactants, represent a highly efficient and atom-economical approach in organic synthesis. researchgate.net The application of MCRs to furan derivatives opens up avenues for the rapid construction of complex heterocyclic structures. researchgate.netresearchgate.net
While a direct MCR for the synthesis of this compound is not prominently documented, related MCRs demonstrate the potential of this strategy. A notable example is the bio-inspired furan-thiol-amine (FuTine) reaction. researchgate.netbohrium.com This one-pot reaction couples a furan, a thiol, and an amine to generate 3-thio-N-substituted pyrroles. The mechanism involves the oxidation of the furan to an intermediate, which then reacts sequentially with the thiol and amine nucleophiles. bohrium.com This methodology showcases the capacity to build complex heterocyclic systems from simple furan precursors in a single step, highlighting its potential for creating diverse libraries of furan-based compounds. researchgate.net
The advantages of MCRs include simplified purification procedures, reduced solvent waste, and the ability to generate molecular diversity efficiently. researchgate.net The development of an MCR specifically tailored for the synthesis of this compound or its derivatives could offer a significant improvement over traditional multi-step methods.
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into pharmaceutical and chemical manufacturing to reduce environmental impact and improve process sustainability. rsc.orgpharmacyjournal.orgjocpr.com Key strategies include the use of safer solvents, energy-efficient processes, and waste minimization. jocpr.comjddhs.com
Performing chemical reactions under solvent-free conditions is a primary goal of green chemistry, as it eliminates solvent waste, which is a major contributor to the environmental footprint of chemical processes. jddhs.commdpi.com Solvent-free reactions can lead to higher efficiency, shorter reaction times, and easier product purification. jddhs.com For the synthesis of this compound and its derivatives, adopting solvent-free conditions, potentially in combination with other green techniques like microwave irradiation, could offer a more sustainable manufacturing route. mdpi.com
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.govmdpi.com By directly coupling microwave energy with the molecules in the reaction mixture, this technique leads to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes or even seconds. nih.govnih.gov This acceleration can also lead to higher product yields and improved purity. mdpi.com
The synthesis of various 5-nitrofuran derivatives has been successfully achieved using microwave irradiation. researchgate.netnih.gov For instance, the reaction of 5-nitro-2-furfural with thiosemicarbazides to produce a series of 5-nitrofuran-2-yl derivatives was effectively carried out using microwaves. nih.gov Similarly, the Buchwald–Hartwig cross-coupling reaction to synthesize 4-(5-nitrofuran-2-yl)-5-arylamino substituted pyrimidines was significantly accelerated by microwave irradiation. researchgate.net These examples underscore the potential of microwave-assisted methods to enhance the synthesis of compounds related to this compound, making the process faster, more energy-efficient, and environmentally benign. mdpi.com
| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage | Reference |
|---|---|---|---|---|
| Synthesis of 2-quinolinone-fused γ-lactones | 4 hours | 10 seconds | Drastic reduction in reaction time | nih.gov |
| Synthesis of 3-halo/3-nitropyrazolo[1,5-a]pyrimidines | Not Specified | 2 minutes | Rapid and efficient synthesis | nih.gov |
| Synthesis of 1,2,4-triazole (B32235) derivatives | Several hours | 33-90 seconds | Remarkable time-saving and high yield | nih.gov |
| Synthesis of 5-nitrofuran-2-yl derivatives | Not Specified | Not Specified (accelerated) | Accelerated reaction rate | researchgate.netnih.gov |
Regioselective Synthesis Challenges and Solutions for Furan Amine Derivatives
Regioselectivity, the control of the position at which a chemical bond is formed, is a critical challenge in the synthesis of substituted furan derivatives. The furan ring has two chemically distinct positions (C2/C5 and C3/C4), and directing functional groups to a specific position requires carefully designed synthetic strategies. For derivatives like this compound, synthesis relies on the selective functionalization of the C2 and C5 positions of the furan ring.
Classical methods often rely on the inherent reactivity of the furan ring, but modern approaches utilize advanced catalytic systems to achieve high regioselectivity. nih.gov For example, Co(II)-based metalloradical catalysis has been developed for the regioselective synthesis of polysubstituted furans through the cyclization of alkynes with diazocarbonyls. nih.govorganic-chemistry.org This system demonstrates a broad substrate scope and high tolerance for various functional groups, enabling the construction of complex furan structures with precise control over substituent placement. nih.gov
Another strategy involves directed ortho-metalation, where a directing group on the furan ring guides a metalating agent (like butyllithium) to an adjacent position, which can then be reacted with an electrophile. sci-hub.box This allows for the sequential and regioselective introduction of substituents. Challenges arise from the potential for competing reaction pathways and the need for compatibility between the directing groups and the reaction conditions. sci-hub.box The development of novel protocols, such as copper-mediated decarboxylative annulation, also provides pathways to fused furan derivatives with complete regioselectivity. nih.gov
Mechanistic Investigations of Key Synthetic Transformations Involving the Compound
Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The key transformation, reductive amination, proceeds through the formation of an imine or enamine intermediate. mdpi.comrsc.org Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, can provide insights into the reactivity of these intermediates on catalyst surfaces. For instance, in the amination of furoin (B1674284) over a Ru/Al₂O₃ catalyst, DFT calculations revealed that the preferential adsorption of the alcohol-imine intermediate via its NH group directs the hydrogenation towards the desired alcohol-amine product. rsc.org
The reactivity of the 5-nitro-2-furaldehyde precursor is also of mechanistic interest. In aqueous solutions, it can exist in equilibrium with its hydrated form, (5-nitro-furan-2-yl)-methanediol. sigmaaldrich.comresearchgate.net The stability and reactivity of this aldehyde are influenced by pH, and under certain conditions, it can undergo complex reactions, including ring-opening. researchgate.net
Furthermore, the 5-nitrofuran moiety itself has a well-studied mechanism of biological action, which involves the enzymatic reduction of the nitro group within bacterial cells to form reactive radical species that damage cellular components. nih.gov While this relates to its biological activity, the susceptibility of the nitro group to reduction is also a key consideration during chemical synthesis, as harsh reducing agents could potentially affect this functional group.
Iii. Chemical Reactivity and Mechanistic Studies of 5 Nitrofuran 2 Yl Methanamine
Nucleophilic Reactivity of the Amino Group in (5-Nitrofuran-2-yl)methanamine
The amino group of this compound readily undergoes acylation and sulfonylation reactions with appropriate electrophilic reagents. These reactions are fundamental in the synthesis of a variety of derivatives.
Acylation: The reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding amides. For instance, the reaction of this compound with 5-nitrofuran-2-carbonyl chloride in the presence of a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) (DCM) would yield the corresponding N-((5-nitrofuran-2-yl)methyl)-5-nitrofuran-2-carboxamide. wisc.edu These reactions typically proceed under mild conditions and afford good yields of the acylated products.
Sulfonylation: Similarly, sulfonylation of the amino group can be achieved by reacting it with sulfonyl chlorides in the presence of a base. This results in the formation of sulfonamides. The reaction conditions are analogous to those used for acylation.
A summary of representative acylation and sulfonylation reactions is presented in the table below.
| Reagent Category | Specific Reagent Example | Product Type | General Reaction Conditions |
| Acyl Halide | 5-Nitro-2-furoyl chloride | Amide | Pyridine, Dichloromethane, Room Temperature |
| Acid Anhydride | Acetic Anhydride | Amide | Base catalyst (e.g., triethylamine), Room Temperature |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | Sulfonamide | Pyridine or other base, 0°C to Room Temperature |
The nitrogen atom of the amino group in this compound can also act as a nucleophile in alkylation reactions.
Direct Alkylation: Direct alkylation with alkyl halides can be challenging due to the possibility of over-alkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. However, under controlled conditions, mono-alkylation can be achieved. For example, the alkylation of a similar compound, 5-nitrothiophen-2-ylmethylamine, with 4-chlorobenzyl chloride proceeds in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.
Reductive Alkylation: A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive alkylation. wikipedia.org This one-pot reaction involves the initial formation of an imine or Schiff base by the condensation of the primary amine with an aldehyde or a ketone, followed by the in-situ reduction of the imine to the corresponding amine. wikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org This method is highly efficient for producing N-substituted derivatives of this compound. For instance, the reductive alkylation of a primary amine with formaldehyde (B43269) in the presence of a reducing agent like dimethylamine (B145610) borane (B79455) complex can lead to the corresponding N,N-dimethylated amine. hamptonresearch.com
The following table outlines the key aspects of alkylation and reductive alkylation strategies.
| Strategy | Reagents | Intermediate | Product | Key Considerations |
| Direct Alkylation | Alkyl Halide (e.g., CH₃I) | - | Secondary/Tertiary Amine | Risk of over-alkylation, requires careful control of stoichiometry. |
| Reductive Alkylation | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Imine/Schiff Base | Secondary/Tertiary Amine | Generally provides better control and higher yields of the desired product. wikipedia.org |
Electrophilic Aromatic Substitution Patterns on the Furan (B31954) Ring
The furan ring in this compound is subject to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents: the nitro group at the 5-position and the methanamine group at the 2-position.
The nitro group is a strong deactivating group and a meta-director. masterorganicchemistry.com Conversely, the alkylamine group (in this case, methanamine) is an activating group and an ortho-, para-director. In the context of the furan ring, the positions are numbered starting from the oxygen atom. The methanamine group is at the 2-position, and the nitro group is at the 5-position.
Given this substitution pattern, any further electrophilic attack would be directed to the available positions on the furan ring, which are the 3- and 4-positions. The powerful electron-withdrawing nature of the nitro group significantly deactivates the entire ring towards electrophilic attack, making such reactions challenging. ontosight.ai However, under forcing conditions, substitution might occur. The directing effects of the two groups are opposing. The methanamine group at C2 would direct an incoming electrophile to the C3 and C5 positions. Since C5 is already substituted, it would favor C3. The nitro group at C5 would direct to the C3 position (meta to C5). Therefore, it is highly likely that any electrophilic substitution would occur at the C3 position.
Reaction Pathways Involving the Nitro Group Transformation
The nitro group of this compound is a key functional group that can undergo a variety of transformations, most notably reduction. The reduction of the nitro group in nitrofurans is a critical step in their metabolic activation and is also a versatile tool in synthetic chemistry. researchgate.net
The reduction can proceed through several intermediates, depending on the reducing agent and the reaction conditions. The initial reduction product is typically a nitroso derivative, which is then further reduced to a hydroxylamine (B1172632). researchgate.net The hydroxylamine can undergo further reduction to the corresponding primary amine, (5-Amino-furan-2-yl)methanamine.
These reduction pathways are summarized in the table below:
| Reaction Stage | Intermediate/Product | Reagents/Conditions |
| Initial Reduction | Nitroso derivative | Mild reducing agents |
| Further Reduction | Hydroxylamine derivative | Controlled reduction |
| Complete Reduction | Primary Amine | Stronger reducing agents (e.g., H₂, Pd/C; SnCl₂, HCl) |
The resulting amino group at the 5-position can then participate in a range of subsequent reactions, such as diazotization followed by Sandmeyer reactions, to introduce a variety of substituents onto the furan ring.
Stability and Degradation Mechanisms under Various Reaction Conditions
The stability of this compound is influenced by factors such as pH, light, and temperature. Nitrofurans, in general, are susceptible to degradation under certain conditions. For instance, nitrofurantoin (B1679001) is known to be unstable in both acidic and alkaline media and is also sensitive to light. fagron.de
Metabolites of nitrofuran antibiotics have been shown to be relatively stable during storage at -20°C and can withstand conventional cooking techniques, indicating a certain degree of thermal stability. nih.gov
Nitrofurans are known to be photolabile and can undergo degradation upon exposure to light. nih.gov The primary photochemical degradation pathway for several nitrofuran antibiotics is direct photolysis. nih.gov This process can involve isomerization and subsequent hydrolysis. fagron.de For example, the photolysis of nitrofurans can lead to the formation of nitrofuraldehyde as a major degradation product. nih.gov This product itself can be photolabile, potentially leading to further degradation and the formation of reactive species. nih.gov The degradation can be influenced by the pH of the medium, with some nitrofurans showing autocatalytic degradation behavior where an acidic product of photolysis catalyzes the degradation of the parent compound. nih.gov
The photoinduced degradation of nitrofurans can also be enhanced by photocatalysis, for instance, using titanium dioxide (TiO₂). researchgate.netmdpi.com This process involves the generation of highly reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•−), which can effectively degrade the nitrofuran structure. researchgate.net
Thermal Decomposition Pathways
The thermal stability and decomposition of nitrofuran derivatives are of significant interest due to their applications and the potential for exothermic events. While specific, detailed thermal decomposition pathways for this compound are not extensively documented in publicly available literature, analysis of related nitrofuran compounds provides substantial insight into its likely behavior under thermal stress.
Studies on various nitrofuran antibiotics indicate that the nitrofuran core is generally stable up to the melting point of the compound. mdpi.com However, at elevated temperatures, decomposition occurs, often initiated by the cleavage of the C-NO₂ bond. This is a common feature in the thermal degradation of nitroaromatic compounds. For instance, a study on the thermal degradation of the nitrofuran drug nifurtimox (B1683997) identified that the activation energy for its decomposition aligns with the C-NO₂ bond dissociation energy of the 2-nitrofuran (B122572) moiety. nih.gov This suggests that the primary step in the thermal decomposition of this compound would likely be the homolytic cleavage of the bond between the furan ring and the nitro group, leading to the formation of a furan-2-yl radical and a nitrogen dioxide radical (•NO₂). nih.gov
Following this initial step, a cascade of complex secondary reactions is expected, leading to the formation of various gaseous products and a solid char. The presence of the methanamine side chain (-CH₂NH₂) is expected to influence the subsequent degradation pathways. The amine group can participate in secondary reactions, potentially leading to the formation of nitrogen-containing gases and complex polymeric materials. It has been noted in synthetic procedures involving other nitrofurans, such as nitrofurantoin, that the application of heat can lead to decomposition and charring, highlighting the thermal lability of this class of compounds under certain conditions. sci-hub.se
The table below summarizes thermal data for related nitrofuran compounds, which helps in contextualizing the potential thermal behavior of this compound.
| Compound | Thermal Event | Observations and Findings | Reference |
|---|---|---|---|
| Nifurtimox | Non-isothermal degradation | Activation energy of 348.8 ± 8.2 kJ mol⁻¹, coinciding with C-NO₂ bond dissociation. Proposed mechanism involves detachment of •NO₂ radical. | nih.gov |
| Nitrofurantoin (NFT) | Melting and Decomposition | Thermally stable up to the start of melting. Application of heat during synthesis can cause decomposition and charring. | mdpi.comsci-hub.se |
| Furazolidone (FZL) | Melting and Decomposition | Exhibits thermal stability up to its melting point according to DSC/TG analysis. | mdpi.com |
| Nitrofuran Metabolites (e.g., AOZ, AMOZ) | Heat Treatment (Cooking) | Residues are largely resistant to conventional cooking techniques, demonstrating significant thermal stability in a food matrix. | researchgate.net |
Iv. Computational and Theoretical Chemistry Studies of 5 Nitrofuran 2 Yl Methanamine
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to elucidating the electronic nature of a molecule, which governs its stability, reactivity, and interactions.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. emerginginvestigators.orgmdpi.com
For (5-Nitrofuran-2-yl)methanamine, the electronic structure is dominated by the interplay between the electron-donating aminomethyl group and the strongly electron-withdrawing nitro group, mediated by the π-system of the furan (B31954) ring.
HOMO: The HOMO is expected to be primarily localized on the furan ring and the nitrogen atom of the aminomethyl group. The lone pair of electrons on the amine nitrogen contributes significantly, making this region the most probable site for electrophilic attack.
LUMO: The LUMO is anticipated to be concentrated over the nitro group and the furan ring. The powerful electron-withdrawing nature of the -NO2 group significantly lowers the energy of the LUMO, making this compound a potent electron acceptor. This is a key feature related to the biological mechanism of action for many nitroaromatic compounds.
HOMO-LUMO Gap: The energy gap (ΔE) is a predictor of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov For nitrogen-based drugs, this gap often falls within the 3.5-4.5 eV range, indicating a balance between stability and the necessary reactivity for biological function. emerginginvestigators.org Based on DFT calculations for similar nitroaromatic compounds, the HOMO-LUMO gap for this compound can be predicted to be in this range, signifying its potential as a reactive species in biological systems. researchgate.netnankai.edu.cn
Table 1: Predicted Frontier Orbital Properties for this compound Calculated values are hypothetical, based on typical results from DFT (B3LYP functional) studies on analogous nitrofuran derivatives.
| Parameter | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | ~ -6.3 | Indicates electron-donating capability; localized on furan ring and amine group. |
| LUMO Energy | ~ -1.8 | Indicates electron-accepting capability; localized on nitro group and furan ring. |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 | Reflects chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
Molecular Electrostatic Potential (MEP) maps are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.netimist.ma The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential, favorable for electrophilic attack), while blue indicates regions of low electron density (positive potential, favorable for nucleophilic attack). researchgate.net
For this compound, the MEP would clearly show:
A region of strong negative potential (red) localized around the oxygen atoms of the nitro group. This is the most electronegative part of the molecule and the primary site for interaction with electrophiles or hydrogen bond donors.
A region of positive potential (blue) around the hydrogen atoms of the aminomethyl group (-CH2NH2). This area is susceptible to nucleophilic attack.
This charge distribution is critical for understanding non-covalent interactions, such as how the molecule docks into an enzyme's active site. researchgate.net
Conformational Analysis and Energy Landscapes
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. fiveable.me For this compound, the key flexible bonds are the C2-CH2 bond (connecting the furan ring to the methylene (B1212753) group) and the CH2-NH2 bond.
Computational studies on similar aminomethyl-substituted furans reveal that the molecule exists as an equilibrium of several low-energy conformers. The relative energies of these conformers create a potential energy landscape.
Global Minimum Conformation: The most stable conformer would likely involve a staggered arrangement of the aminomethyl group relative to the furan ring to minimize steric hindrance.
Rotational Barriers: The energy barrier for rotation around the C2-CH2 single bond determines the rate of interconversion between conformers. These barriers are typically low enough to allow for rapid interconversion at room temperature.
Intramolecular Interactions: Unlike molecules with hydroxyl groups, significant intramolecular hydrogen bonding is not expected in the gas phase for this compound. However, the orientation of the amine group relative to the nitro group could lead to weak electrostatic interactions that influence conformational preference.
Understanding the accessible conformations is crucial, as the specific three-dimensional shape of the molecule dictates its ability to bind to biological targets. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry is a powerful tool for predicting spectroscopic data, such as NMR and IR spectra, which can aid in structure elucidation and the assignment of experimental signals. github.iofrontiersin.org
The standard procedure involves:
Conformational Search: Identifying all low-energy conformers of the molecule.
Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory (e.g., DFT with a functional like B3LYP). github.io
Frequency and Shielding Calculations: Calculating the vibrational frequencies (for IR spectra) and NMR shielding constants for each optimized conformer.
Boltzmann Averaging: The final predicted spectrum is a weighted average of the spectra of the individual conformers, based on their relative populations as determined by the Boltzmann distribution.
This approach allows for a direct comparison between theoretical and experimental spectra, providing a high degree of confidence in structural assignments. Machine learning methods are also emerging to accelerate these predictions for large and flexible molecules. frontiersin.orgnih.gov
Computational Modeling of Reaction Mechanisms Involving this compound
A key aspect of nitrofuran chemistry is the reductive activation of the nitro group, a process essential for their biological activity. Computational modeling can provide a detailed picture of the reaction pathways and the energetic barriers involved. portlandpress.comnih.gov
The reduction of the nitro group is often catalyzed by nitroreductase enzymes containing a flavin mononucleotide (FMN) cofactor. portlandpress.comnih.gov The mechanism is believed to proceed via a direct hydride (H-) transfer from the reduced flavin (FMNH-) to the nitro group of the substrate. nih.govmdpi.com
Computational modeling of this transformation would involve:
Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. DFT calculations can be used to find the geometry and energy of the TS for the hydride transfer from the FMN to the nitrofuran.
Activation Energy (Ea): The energy difference between the reactants (the enzyme-substrate complex) and the transition state gives the activation energy barrier for the reaction. A lower barrier indicates a faster reaction.
Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state correctly connects the reactant and product states.
These studies reveal critical details, such as the distance between the hydride donor (FMN) and the acceptor (nitro group) in the transition state, providing insights that are difficult to obtain experimentally. nih.gov
Reaction Coordinate Mapping and Energy Profiles
The biological activity of nitroaromatic compounds, including nitrofurans, is intrinsically linked to the chemical reactivity of the nitro group. The mechanism of action typically involves the reductive activation of the nitro group within target cells, a process that can be modeled computationally to understand its energetics and preferred pathways.
Nitroreduction Pathway: The key reaction is the reduction of the 5-nitro group, which proceeds through a series of intermediates. This process is catalyzed by nitroreductase enzymes. nih.gov A general energy profile for the six-electron reduction of a nitro group (R-NO₂) to an amine (R-NH₂) involves sequential additions of electrons and protons. The reaction coordinate would map the Gibbs free energy changes as the molecule transitions from the parent nitro compound to the nitroso (R-NO) and N-hydroxylamino (R-NHOH) intermediates, and finally to the amine product. nih.gov
Diels-Alder Reactivity: Beyond nitroreduction, the furan ring itself can participate in reactions. Theoretical DFT studies on related molecules like 2-nitrofuran (B122572) and 3-nitrofuran have explored their reactivity as dienophiles in polar Diels-Alder reactions. conicet.gov.arsciforum.netconicet.gov.ar These studies calculate the activation energies and reaction energies for cycloaddition with various dienes. For instance, the reaction mechanism between 2-nitrofuran and isoprene (B109036) was studied, revealing an activation energy of approximately 24 kcal/mol. conicet.gov.ar Similar computational analyses for this compound could map the energy profile of its potential cycloaddition reactions, defining transition state geometries and the thermodynamic favorability of forming new ring systems.
Molecular Docking and Interaction Studies with Model Biological Systems (Focus on chemical mechanisms)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as an enzyme active site. This method is crucial for understanding the chemical mechanisms of action for nitrofuran derivatives.
Interaction with Nitroreductases: The primary targets for the activation of nitrofurans are bacterial nitroreductase enzymes. Docking studies have been performed on nitrofuran analogues with Type I oxygen-insensitive nitroreductases, such as NfsA and NfsB from E. coli, and the deazaflavin-dependent nitroreductase (Ddn) from Mycobacterium tuberculosis. researchgate.netmdpi.com These studies reveal how the nitrofuran moiety is positioned within the active site to facilitate reduction by the flavin mononucleotide (FMN) cofactor.
The chemical mechanism of interaction involves a network of non-covalent forces. Key interactions typically include:
Hydrogen Bonding: The nitro group is often a key hydrogen bond acceptor, interacting with amino acid residues like Arginine, Serine, or Glutamine in the active site. researchgate.netajprd.com These interactions help to orient the substrate correctly for electron transfer from the FMN cofactor.
Pi-Pi Stacking: The aromatic furan ring can engage in π-π stacking interactions with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan.
A study on various nitrofuran derivatives docked into E. coli nitroreductase (PDB: 1YLU) identified common interactions with residues such as GLU 165, ARG 207, and LYS 205. ajprd.com For example, one of the most potent compounds, with a docking score of -8.80 kcal/mol, formed hydrogen bonds with GLU 165, ARG 10, ARG 207, SER 12, SER 39, GLN 142, and LYS 205. researchgate.netajprd.com These interactions stabilize the ligand-protein complex in a conformation that is favorable for the reductive activation of the nitro group.
| Compound | Docking Score (kcal/mol) | Key Interacting Amino Acid Residues |
|---|---|---|
| Hydroxymethyl nitrofurantoin (B1679001) | -8.8 | GLU 165, ARG 10, ARG 207, SER 12, SER 39, GLN 142, LYS 205 |
| Nifuroxazide | -8.4 | GLU 165, ARG 207, LYS 205, SER 12 |
| Nitrofurantoin (Standard) | -8.1 | GLU 165, ARG 10, ARG 207, SER 12, SER 39, SER 40, LYS 205, VAL 287, GLY 166, PRO 38 |
| Furazolidone | -7.6 | GLU 165, ARG 207, LYS 205, SER 12 |
| Nitrofurazone | -7.3 | GLU 165, ARG 207, LYS 205, SER 12 |
Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of novel compounds and for understanding which structural features are most important for efficacy.
Several 2D and 3D-QSAR studies have been conducted on series of nitrofuran analogues, particularly for their antitubercular activity. aimspress.comnih.govnih.gov
Methodologies:
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule. Common methodologies include Multiple Linear Regression (MLR) and Partial Least Squares (PLS). aimspress.comscispace.com Descriptors can be constitutional (e.g., molecular weight, number of double bonds), topological (e.g., connectivity indices), or based on structural fragments. aimspress.com
3D-QSAR: These methods require the 3D alignment of the molecules in a dataset and calculate interaction fields around them. Widely used techniques include Comparative Molecular Field Analysis (CoMFA), which calculates steric and electrostatic fields, and Comparative Molecular Similarity Indices Analysis (CoMSIA), which adds hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.gov
Key Findings from QSAR Studies: QSAR studies on antitubercular nitrofuran derivatives have identified several key descriptors that influence activity. aimspress.comresearchgate.net
Presence of the 5-nitrofuran ring: This is consistently identified as an essential feature for activity. aimspress.com
Lipophilicity (log P): Interestingly, some studies found that increasing lipophilicity did not necessarily correlate with increased activity against M. tuberculosis, which may be related to the unique cell wall of the bacterium. nih.gov
Topological and Electronic Descriptors: Descriptors such as the Kier-Hall electrotopological states (e.g., Ss for sulfur) and autocorrelation descriptors (e.g., GATS4p) have shown a positive influence on activity. aimspress.com The topological descriptor T(O...S), which represents the distance between oxygen and sulfur atoms, suggested that a smaller gap is favorable. aimspress.com
Structural Fragments: The presence of certain fragments like thiazole (B1198619), morpholine, and thiophene (B33073) was suggested to be minimized for better activity, while the number of double bonds was also a significant parameter. aimspress.com
These QSAR models provide a quantitative framework to understand the structure-activity landscape, enabling the computational screening and prioritization of new analogues of this compound for synthesis and biological evaluation. nih.gov
| Descriptor Class | Descriptor Example | Influence on Activity |
|---|---|---|
| Indicator Parameter | Presence of 5-nitrofuran ring | Essential for activity |
| Constitutional | nDB (Number of double bonds) | Negative correlation (fewer is better) |
| Functional Group | nThiazole (Number of thiazole rings) | Negative correlation (fewer is better) |
| Topological | T(O...S) (Topological distance between O and S) | Negative correlation (smaller distance is better) |
| 2D Autocorrelation | GATS4p (Geary autocorrelation - lag 4 / weighted by atomic polarizabilities) | Positive correlation |
| Atom-Centered Fragments | Ss (Sum of Kier-Hall electrotopological states for sulfur) | Positive correlation |
V. Advanced Spectroscopic and Structural Characterization Methodologies Applied to 5 Nitrofuran 2 Yl Methanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For (5-Nitrofuran-2-yl)methanamine, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals, confirming the connectivity of the atoms within the molecule.
While 1D NMR provides initial information on the chemical environment and number of different protons and carbons, 2D NMR techniques are essential for assembling the molecular puzzle. These experiments correlate signals from different nuclei, revealing through-bond connectivity. nanalysis.comsdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu In this compound, a COSY spectrum would be expected to show a cross-peak between the two protons on the furan (B31954) ring (H-3 and H-4), confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached (¹J coupling). nanalysis.comyoutube.com It is a powerful tool for assigning carbon signals by leveraging the better resolution of the proton spectrum. For this compound, the HSQC spectrum would show correlations between the furan protons and their respective carbons, as well as a correlation between the methylene (B1212753) (-CH₂) protons and the methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons over two or three bonds (²J or ³J coupling). wisc.edu This is particularly crucial for identifying and connecting molecular fragments, especially around quaternary (non-protonated) carbons. wisc.edu For instance, the methylene protons would show HMBC correlations to the C-2 and C-3 carbons of the furan ring, unequivocally linking the aminomethyl group to the heterocyclic core. Similarly, the furan protons would show correlations to other carbons in the ring, confirming its structure.
The table below summarizes the expected 2D NMR correlations for the structural elucidation of this compound.
| Proton (¹H) Signal | Expected COSY Correlations (with ¹H) | Expected HSQC Correlation (with ¹³C) | Expected HMBC Correlations (with ¹³C) |
| H-3 (furan) | H-4 | C-3 | C-2, C-4, C-5 |
| H-4 (furan) | H-3 | C-4 | C-2, C-3, C-5 |
| -CH₂- | -NH₂ (if not exchanged) | -CH₂- | C-2, C-3 |
Note: Table represents predicted correlations based on the known structure and principles of NMR spectroscopy.
Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical sciences as different polymorphs can exhibit varying physical properties. While solution-state NMR spectra of different polymorphs are identical because the crystal lattice is destroyed upon dissolution, solid-state NMR (ssNMR) is a powerful, non-destructive technique for their differentiation. jeol.com
Distinct crystal packing environments in different polymorphs lead to variations in the chemical shifts and peak multiplicities observed in ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR spectra. nih.gov Although specific studies on the polymorphism of this compound are not widely documented, related compounds like nitrofurantoin (B1679001) are known to exhibit a complex solid-state landscape with multiple anhydrous polymorphs and hydrated forms. researchgate.net Should this compound form polymorphs, ssNMR would be an indispensable tool for their identification, characterization, and quality control in any potential application. jeol.comnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing precise molecular weight information and structural details through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₅H₆N₂O₃), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. This capability is invaluable for confirming the identity of a synthesized compound with high confidence. nih.gov
| Parameter | Theoretical Value for [M+H]⁺ |
| Formula | C₅H₇N₂O₃⁺ |
| Exact Mass | 143.0451 |
Note: The table shows the theoretical exact mass for the protonated molecule, which is commonly observed in techniques like ESI-HRMS.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. usda.gov The resulting fragmentation pattern is characteristic of the molecule's structure and provides mechanistic insights into its stability and chemical bonds.
For this compound, the fragmentation pattern would likely involve characteristic losses related to the nitro and aminomethyl groups. Analysis of related nitrofuran compounds shows that cleavage of the side chain from the furan ring is a common fragmentation pathway. srce.hr
Plausible Fragmentation Pathways:
Loss of Ammonia (NH₃): The protonated aminomethyl group could facilitate the neutral loss of ammonia, leading to a prominent fragment ion.
Cleavage of the C-C bond: The bond between the furan ring and the methylene carbon could break, resulting in fragments corresponding to the furan ring and the aminomethyl moiety.
Ring Fragmentation: The nitrofuran ring itself can undergo cleavage, often initiated by the nitro group.
The table below outlines potential key fragments in the MS/MS spectrum of this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment m/z (Theoretical) |
| 143.0451 | [C₅H₅NO₃]⁺ | NH₂ | 127.0237 |
| 143.0451 | [C₅H₄NO₂]⁺ | CH₄N | 110.0237 |
| 143.0451 | [CH₄N]⁺ | C₅H₃NO₃ | 30.0338 |
Note: This table is based on predictable fragmentation patterns for the given structure.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.sa An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. mdpi.com Raman spectroscopy involves the inelastic scattering of laser light, with the frequency shifts corresponding to vibrations that cause a change in the molecular polarizability. kurouskilab.com Together, they provide a characteristic "fingerprint" of the molecule's functional groups.
For this compound, key vibrational modes include:
N-O Stretching: The nitro group (NO₂) exhibits strong, characteristic symmetric and asymmetric stretching vibrations.
C-N Stretching: The amine C-N bond will have a distinct stretching frequency.
N-H Bending and Stretching: The primary amine (-NH₂) group shows characteristic stretching and bending (scissoring) vibrations.
Furan Ring Modes: The furan ring has several characteristic stretching and bending vibrations (C=C, C-O, C-H).
The following table lists the expected vibrational frequencies for the primary functional groups of this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
| -NH₂ | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium | Weak |
| -NH₂ | N-H Scissoring (Bend) | 1590 - 1650 | Medium-Strong | Weak |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak | Strong |
| -CH₂- | C-H Symmetric & Asymmetric Stretch | 2850 - 2960 | Medium | Medium |
| -NO₂ | N-O Asymmetric Stretch | 1500 - 1570 | Very Strong | Strong |
| -NO₂ | N-O Symmetric Stretch | 1300 - 1370 | Very Strong | Strong |
| Furan Ring | C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| Furan Ring | C-O-C Stretch | 1000 - 1300 | Strong | Medium |
| -C-N | C-N Stretch | 1020 - 1250 | Medium | Medium |
Note: Data compiled from general spectroscopic tables and analysis of similar compounds. core.ac.uk
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is a powerful technique for determining the arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, it is possible to deduce the precise location of each atom, providing unequivocal information about bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute configuration of chiral molecules. For this compound, obtaining a suitable single crystal allows for the unambiguous assignment of its stereochemistry. The process involves mounting a single crystal on a diffractometer and irradiating it with a monochromatic X-ray beam, typically from a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54187 Å) source. mdpi.comnih.gov The resulting diffraction data are used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.
Key data obtained from SCXRD analysis include:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Space Group: The symmetry operations that describe the arrangement of molecules in the crystal lattice.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.
Intermolecular Interactions: Information on hydrogen bonding, π-π stacking, and other non-covalent interactions that stabilize the crystal packing.
| Parameter | Description | Typical Instrumentation |
|---|---|---|
| Radiation Source | Provides the X-ray beam for diffraction. | Bruker SMART APEX II diffractometer with graphite-monochromated Mo-Kα radiation. mdpi.com |
| Data Collection Temperature | Maintained at a constant low temperature to minimize thermal vibrations. | Typically 100 K or 298 K. mdpi.com |
| Structure Solution Method | Computational methods to determine the initial phases of the diffraction data. | Direct methods (e.g., SHELXS). |
| Structure Refinement | Iterative process to improve the agreement between the observed and calculated structure factors. | Full-matrix least-squares on F². |
Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and assess the crystallinity of a bulk sample. Unlike SCXRD, PXRD is performed on a polycrystalline powder, providing a diffraction pattern that is characteristic of the crystalline form, or polymorph, of the compound. This is particularly important in pharmaceutical sciences, as different polymorphs can exhibit distinct physical properties.
The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks serve as a fingerprint for a specific crystalline phase. For this compound, PXRD can be used to identify the predominant polymorph and to detect the presence of any crystalline impurities.
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 85 |
| 15.2 | 5.82 | 100 |
| 21.0 | 4.23 | 60 |
| 25.8 | 3.45 | 75 |
| 28.3 | 3.15 | 50 |
Hypothetical PXRD peak list for a crystalline form of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light. libretexts.org The absorption of light in this region corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.orglibretexts.org For this compound, the presence of the nitrofuran ring, which is a conjugated π-system, and the lone pair of electrons on the amine nitrogen, gives rise to characteristic electronic transitions.
The primary transitions observed in the UV-Vis spectrum of this compound are expected to be:
π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These transitions are typically of high intensity (large molar absorptivity, ε) and occur in molecules with conjugated systems.
n → π* transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen or oxygen atoms, to a π* antibonding orbital. youtube.com These transitions are generally of lower intensity compared to π → π* transitions.
The position of the maximum absorbance (λmax) is indicative of the energy gap between the molecular orbitals involved in the transition. The extent of conjugation in the molecule significantly influences the λmax; longer conjugated systems generally absorb at longer wavelengths.
| Transition Type | Typical Wavelength Range (nm) | Expected Molar Absorptivity (ε) | Structural Feature |
|---|---|---|---|
| π → π | 200-400 | High (>10,000 L mol⁻¹ cm⁻¹) | Nitrofuran conjugated system |
| n → π | 300-500 | Low (10-1,000 L mol⁻¹ cm⁻¹) | Nitro group, furan oxygen, amine nitrogen |
Chromatographic Techniques for Purity Assessment and Separation Methodologies
Chromatography is a fundamental analytical technique for the separation, identification, and quantification of components in a mixture. For this compound, various chromatographic methods are employed to assess its purity and to identify any potential byproducts from its synthesis.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. The development of a robust HPLC method for this compound involves the optimization of several parameters to achieve good separation of the main compound from any impurities.
A typical reversed-phase HPLC (RP-HPLC) method would utilize a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
Key parameters in HPLC method development include:
Column: The choice of stationary phase (e.g., C18, C8) and column dimensions (length, internal diameter, particle size) is critical for achieving the desired resolution.
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is commonly used. The composition of the mobile phase can be isocratic (constant) or a gradient (varied over time) to optimize the separation.
Flow Rate: The speed at which the mobile phase passes through the column affects the analysis time and resolution.
Detection Wavelength: A UV detector is typically used, and the wavelength is set to the λmax of this compound to ensure maximum sensitivity.
| Parameter | Condition |
|---|---|
| Column | Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm) ijcpa.in |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile (Gradient elution) |
| Flow Rate | 1.0 mL/min ijcpa.in |
| Column Temperature | 30 °C ijcpa.in |
| Detection | UV at 310 nm |
| Injection Volume | 10 µL |
Example of HPLC method parameters for the analysis of a nitrofuran compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. nih.gov In the context of this compound, GC-MS is primarily used to identify any volatile byproducts that may have formed during its synthesis or degradation. Due to the relatively low volatility of this compound itself, derivatization may be required to increase its volatility for GC analysis. nih.gov
The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.
Typical GC-MS analysis would involve:
Injection: A small amount of the sample, dissolved in a suitable solvent, is injected into the heated inlet of the GC.
Separation: The volatile components are separated on a capillary column (e.g., DB-5ms).
Ionization: The separated components are ionized, typically by electron impact (EI).
Detection: The mass analyzer separates the ions, and the detector records their abundance, generating a mass spectrum.
The resulting mass spectrum can be compared to spectral libraries for the identification of unknown byproducts.
Vi. 5 Nitrofuran 2 Yl Methanamine As a Key Building Block in Complex Organic Synthesis
Synthesis of Novel Heterocyclic Systems Incorporating the Nitrofuran Moiety
The unique chemical functionalities of (5-nitrofuran-2-yl)methanamine enable its use in the synthesis of a variety of heterocyclic compounds. The primary amine can act as a nucleophile, while the furan (B31954) ring can participate in cycloaddition reactions.
Condensation reactions are a cornerstone of heterocyclic synthesis, and the amine functionality of this compound is readily employed in such transformations. These reactions typically involve the formation of a carbon-nitrogen double bond (imine or Schiff base), which can then undergo intramolecular cyclization to yield fused ring systems.
For instance, the related compound 5-nitrofuran-2-carbaldehyde readily undergoes condensation with various amines and hydrazides. ekb.eg A series of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamides were synthesized through the condensation of 5-aminopyrazole with 5-nitrofuran-2-carbaldehyde. ekb.eg Similarly, libraries of thiosemicarbazones have been prepared by reacting 5-nitro-2-furfural with different thiosemicarbazides. nih.govresearchgate.net These reactions highlight the reactivity of the formyl group, and by extension, the aminomethyl group of this compound can be expected to participate in analogous reactions with carbonyl compounds.
Domino reactions, which involve multiple bond-forming events in a single synthetic operation, can also be initiated by condensation. A plausible pathway involves the initial formation of a Schiff base, followed by an intramolecular ring closure to construct complex fused heterocycles like isoindolo[2,1-a]quinazolinones. nih.gov
Another example includes the acid-catalyzed condensation of 5-nitrofuran-2-carboxaldehyde with diols, such as 1-phenylethane-1,2-diol and 2,2-dimethyl-1-phenylpropane-1,3-diol, to form cyclic acetals like dioxolanes and dioxanes, respectively. nih.gov
The furan ring within the this compound scaffold can participate as a 4π component in cycloaddition reactions, most notably the Diels-Alder reaction. youtube.comacs.org This allows for the construction of bicyclic systems and provides a route to aromatic compounds. acs.org While furan itself is a relatively stable aromatic ring, making it less reactive in Diels-Alder reactions, intramolecular versions of this reaction can be facilitated by tethering the dienophile to the furan ring. youtube.com
Furan derivatives can also undergo other types of cycloadditions. For example, 5-hydroxymethyl-furan-2-nitrileoxide participates in [3+2] cycloadditions with alkenes to form 3-(2-furanyl)-4,5-dihydro-isoxazole ring systems. pvamu.edu Furthermore, theoretical studies have explored the mechanism of cycloaddition reactions between furan derivatives and masked o-benzoquinones, which can lead to the formation of both [2+4] and [4+2] cycloadducts. nih.gov These examples underscore the potential of the furan moiety in this compound to be utilized in the synthesis of complex polycyclic structures.
Role in the Elaboration of Diverse Organic Scaffolds
This compound serves as a crucial starting point for the elaboration of diverse and complex organic scaffolds. The nitrofuran unit is often considered a "warhead" due to its biological activity, and it is frequently incorporated into larger molecular frameworks to create novel therapeutic agents. nih.gov
A notable example is the synthesis of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs). nih.gov The THPP scaffold itself is a versatile structure with three points of modification, allowing for the generation of a wide array of derivatives. nih.gov By attaching the 5-nitrofuran moiety to this scaffold, researchers have developed new compounds with significant antibacterial activity. nih.gov This demonstrates the role of the nitrofuran building block in the rational design of complex molecules with specific biological targets.
The general strategy involves synthesizing the core scaffold and then introducing the 5-nitrofuran group, often through an acylation reaction using 5-nitrofuran-2-carboxylic acid or a related derivative. This modular approach allows for the systematic exploration of chemical space and the optimization of biological activity.
Development of Libraries of Derivatives for Structure-Reactivity Relationship Studies
A key application of this compound and its precursors is in the combinatorial synthesis of compound libraries for structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent molecule and evaluating the biological activity of the resulting analogues, researchers can identify the structural features that are essential for a desired effect.
Several studies have focused on creating libraries of 5-nitrofuran derivatives to explore their antimicrobial and antitubercular properties. nih.govresearchgate.netnih.gov In one such study, two series of novel 5-nitrofuran-2-carbohydrazides were synthesized and evaluated. nih.gov The SAR study revealed the importance of both the 5-nitrofuran moiety and a sulfonamide function for potent antimicrobial activity. nih.gov
Another study involved the synthesis of eighteen 5-nitrofuran-2-yl derivatives by reacting 5-nitro-2-furfural with various substituted phenyl/pyridyl thiosemicarbazides. nih.govresearchgate.net The resulting library of compounds was screened for activity against different mycobacterium species. nih.govresearchgate.net The data generated from these libraries are crucial for understanding how structural modifications influence biological activity and for the design of more potent and selective therapeutic agents.
Table 1: Examples of 5-Nitrofuran Derivative Libraries for SAR Studies
| Parent Scaffold | Library Size | Modifications | Biological Target | Key Finding | Reference |
| 5-Nitrofuran-2-carbohydrazides | 13 | Varied substituents on the hydrazide moiety | Antimicrobial and antitubercular | The sulfonamide derivative 21f showed superior broad-spectrum activity. | nih.gov |
| 5-Nitrofuran-2-yl thiosemicarbazones | 18 | Varied substituents on the phenyl/pyridyl ring | Antitubercular (growing and dormant) | Compound 4r was significantly more active than the standard drug isoniazid. | nih.govresearchgate.net |
Application in Multi-Step Total Synthesis Endeavors
The synthesis of complex natural products and designed molecules often requires multi-step reaction sequences. This compound and its derivatives are valuable components in such total synthesis endeavors.
A clear example is the six-stage synthesis of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs). nih.gov This synthesis demonstrates the integration of the nitrofuran moiety into a complex heterocyclic system with high regioselectivity. nih.gov The multi-step process involves the construction of the THPP core followed by the attachment of the 5-nitrofuran "warhead," showcasing a convergent synthetic strategy. nih.gov
Furthermore, domino reactions, which are powerful tools in total synthesis for rapidly building molecular complexity, can be initiated from precursors related to this compound. nih.gov For example, a three-step sequence involving a domino reaction, a click reaction, and a retro-Diels-Alder reaction has been developed for the synthesis of complex chiral heterocycles. nih.gov While this specific example does not use a nitrofuran derivative, it illustrates the type of sophisticated multi-step synthesis in which a versatile building block like this compound could be readily employed.
Table 2: Multi-Step Synthesis Involving Nitrofuran Scaffolds
| Target Molecule | Number of Steps | Key Reactions | Starting Material (Illustrative) | Purpose | Reference |
| 5-Nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines | 6 | Cyclization, Acylation | 5-Nitro-2-furoyl chloride | Development of new antibacterial agents | nih.gov |
| Dihydropyrimido[2,1-a]isoindole-2,6-diones | 3 | Domino ring closure, Click reaction, Retro-Diels-Alder | 2-Formylbenzoic acid and a propargylamide | Efficient synthesis of complex chiral heterocycles | nih.gov |
Vii. Emerging Research Frontiers and Future Directions for 5 Nitrofuran 2 Yl Methanamine
Development of Novel Catalytic Systems for (5-Nitrofuran-2-yl)methanamine Transformations
The strategic functionalization of this compound hinges on the development of sophisticated catalytic systems capable of selectively targeting its various reactive sites. Current research is geared towards creating catalysts that can facilitate transformations with high efficiency and precision, minimizing waste and maximizing yield.
One promising avenue of research is the use of transition-metal catalysts for cross-coupling reactions. These reactions would enable the formation of new carbon-carbon and carbon-heteroatom bonds at different positions on the furan (B31954) ring or at the amine functionality. For instance, palladium-catalyzed reactions could be employed to introduce aryl or vinyl groups, significantly diversifying the molecular architecture. Another area of focus is the development of catalysts for the selective reduction of the nitro group. This transformation is crucial as it can yield the corresponding amino derivative, a valuable intermediate for further synthetic manipulations. The challenge lies in achieving this reduction without affecting the furan ring or the aminomethyl side chain.
| Catalyst Type | Transformation | Potential Advantages |
| Palladium-based catalysts | Cross-coupling reactions (e.g., Suzuki, Heck) | Formation of C-C and C-X bonds, molecular diversification |
| Nickel-based catalysts | Reductive amination | Direct conversion of the amine to substituted amines |
| Gold-based catalysts | Hydroamination/hydroarylation | Addition of amines or arenes across unsaturated bonds |
| Biocatalysts (e.g., enzymes) | Asymmetric synthesis | Enantioselective transformations for chiral drug intermediates |
Exploration of Advanced Spectroscopic Techniques for in situ Reaction Monitoring
Understanding the intricate mechanistic details of reactions involving this compound is paramount for optimizing reaction conditions and improving outcomes. Advanced spectroscopic techniques that allow for in situ monitoring are becoming indispensable tools for researchers. spectroscopyonline.com These methods provide real-time data on the concentrations of reactants, intermediates, and products, offering a window into the reaction as it happens. spectroscopyonline.com
Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are at the forefront of this research. nih.gov For example, time-resolved FTIR can track the disappearance of reactant peaks and the appearance of product peaks, providing kinetic information. numberanalytics.com Raman spectroscopy is particularly useful for monitoring reactions in aqueous media and for studying vibrational modes of the nitro group and the furan ring. mdpi.com Furthermore, advanced NMR techniques can elucidate the structure of transient intermediates that may not be isolable. chemrxiv.orgchemrxiv.org
| Spectroscopic Technique | Information Gained | Application in this compound Chemistry |
| In situ FTIR | Reaction kinetics, functional group analysis | Monitoring the conversion of the nitro group or the consumption of the amine |
| In situ Raman | Vibrational modes, aqueous reaction monitoring | Studying the stability of the furan ring under different reaction conditions |
| In situ NMR | Structural elucidation of intermediates | Identifying transient species in multi-step reaction pathways |
| UV-Vis Spectroscopy | Electronic transitions | Tracking changes in conjugation during the reaction |
Integration with Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processes towards more efficient, safer, and automated continuous flow systems. youtube.com The integration of this compound chemistry with these platforms represents a significant leap forward. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. youtube.comyoutube.com
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reactions and molecules. These systems can perform a large number of experiments in a short period, systematically varying reaction conditions to identify the optimal parameters. For the synthesis and transformation of this compound derivatives, this could mean the rapid screening of catalysts, solvents, and temperatures to maximize yield and selectivity. researchgate.net A recent development reported a continuous flow platform for the nitration of furfural (B47365), a key precursor, which addresses safety concerns and improves reproducibility. nih.gov
Deeper Theoretical Insights into its Electronic Properties and Reactivity
A thorough understanding of the electronic structure of this compound is fundamental to predicting its reactivity and designing new synthetic strategies. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for gaining these insights. researchgate.net Theoretical calculations can provide information on the molecule's geometry, orbital energies (HOMO and LUMO), and charge distribution. mdpi.com
These calculations can help to identify the most nucleophilic and electrophilic sites in the molecule, guiding the choice of reagents and reaction conditions. For example, the electron-withdrawing nature of the nitro group significantly influences the electronic properties of the furan ring, making it susceptible to certain types of reactions. mdpi.com By modeling the transition states of potential reactions, chemists can predict the most likely reaction pathways and identify potential energy barriers.
| Calculated Property | Significance | Implication for this compound |
| HOMO-LUMO gap | Electronic excitability, reactivity | Predicts the molecule's stability and potential for electronic applications |
| Electrostatic potential map | Nucleophilic and electrophilic sites | Identifies reactive centers for targeted chemical modification |
| Bond dissociation energies | Bond strength | Predicts the likelihood of bond cleavage under specific conditions |
| Transition state energies | Reaction kinetics | Helps in understanding reaction mechanisms and predicting product formation |
Discovery of Unprecedented Reactivity Patterns of the Compound
While the known reactivity of the nitrofuran and aminomethyl groups provides a solid foundation, there is a vast, unexplored landscape of potential new reactions for this compound. Research in this area is focused on pushing the boundaries of conventional organic chemistry to uncover novel reactivity patterns.
One area of interest is the exploration of the furan ring as a diene in cycloaddition reactions. While the electron-withdrawing nitro group can deactivate the ring towards certain Diels-Alder reactions, under specific conditions or with appropriate catalysts, novel cycloadducts could be synthesized. Another frontier is the investigation of ring-opening and ring-transformation reactions, which could lead to the formation of entirely new heterocyclic systems. The interplay between the nitro group and the aminomethyl side chain could also give rise to unique intramolecular reactions, leading to the formation of bicyclic products. Research has shown that some 5-nitrofuranyl derivatives are reactive in methanolic media. chemrxiv.orgchemrxiv.org
Potential in Advanced Materials Science Applications (Focus on synthesis of materials, not their properties)
The unique chemical structure of this compound makes it a promising candidate for the synthesis of advanced materials with tailored properties. The presence of both a polymerizable furan ring and a reactive amine functionality allows for its incorporation into a variety of polymer backbones.
For example, the amine group can be used to synthesize polyamides, polyimides, or polyurethanes through condensation polymerization with appropriate comonomers. The furan ring, on the other hand, can participate in Diels-Alder polymerization reactions, leading to the formation of cross-linked or linear polymers. The nitro group can also be chemically modified post-polymerization to introduce other functionalities or to tune the electronic properties of the resulting material. The synthesis of novel 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines has been demonstrated, highlighting the potential for creating complex molecular architectures. nih.gov Furthermore, the 5-nitrofuran-2-ylmethylidene group has been explored as a potential system in drug delivery. nih.govrsc.org
Q & A
Basic: What are the established synthetic routes for (5-Nitrofuran-2-yl)methanamine, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via nitration of furan derivatives followed by reductive amination. A common approach involves:
- Step 1: Nitration of 2-furan carboxylic acid derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to yield 5-nitrofuran intermediates.
- Step 2: Reduction of the nitro group (e.g., using H₂/Pd-C or NaBH₄) coupled with amine functionalization.
Optimization includes adjusting solvent polarity (e.g., methanol vs. THF) and temperature to minimize side reactions like over-reduction or ring-opening. Purity can be enhanced via recrystallization in ethanol/water mixtures .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR: Key signals include the nitrofuran ring protons (δ 7.2–8.0 ppm for aromatic protons) and the methanamine CH₂ group (δ 3.5–4.0 ppm). The nitro group deshields adjacent protons, aiding structural confirmation .
- HRMS: Provides exact mass verification (e.g., [M+H]+ expected at m/z 153.04 for C₅H₆N₂O₃).
- IR: Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~1340 cm⁻¹ (symmetric stretch) confirm nitro functionality .
Advanced: How does the nitro group influence the compound’s stability under varying pH and solvent conditions?
Answer:
The nitro group confers electrophilicity, making the compound prone to degradation in basic or nucleophilic media (e.g., aqueous NaOH or amines). Stability studies show:
- Acidic conditions (pH < 3): Nitro group remains stable, but protonation of the amine may alter reactivity.
- Alkaline conditions (pH > 8): Rapid degradation via nitro reduction or ring-opening.
- Solvent effects: Methanol accelerates decomposition compared to aprotic solvents like DMF. Data from nitrofuran analogs suggest storing the compound in dark, anhydrous environments at –20°C to prevent photolytic or hydrolytic degradation .
Advanced: What methodologies are used to evaluate the biological activity of this compound derivatives?
Answer:
- Antimicrobial assays: MIC (Minimum Inhibitory Concentration) testing against Mycobacterium tuberculosis or Gram-negative bacteria (e.g., E. coli), with nitroreductase activity often linked to mechanism of action .
- Cytotoxicity profiling: MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices.
- Metabolic stability: Liver microsome assays (e.g., rat or human) to evaluate nitro group reduction rates, a common metabolic pathway affecting efficacy .
Advanced: How can structure-activity relationships (SAR) guide the design of this compound analogs?
Answer:
Key SAR insights include:
- Nitro position: 5-Nitrofuran derivatives show higher bioactivity than 3- or 4-nitro isomers due to optimal electronic effects on ring conjugation.
- Amine substitution: Bulky substituents (e.g., benzyl groups) reduce antimicrobial activity, while small alkyl chains (e.g., methyl) enhance membrane permeability .
- Hybrid molecules: Conjugation with chalcones or hydrazines improves antitubercular potency by targeting multiple enzymatic pathways .
Advanced: What analytical challenges arise in detecting this compound degradation products, and how are they addressed?
Answer:
Degradation products (e.g., reduced amine derivatives or ring-opened aldehydes) require:
- SPE-HPLC-MS/MS: Solid-phase extraction coupled with tandem mass spectrometry to isolate and identify trace impurities. Use deuterated internal standards (e.g., d₃-labeled analogs) for quantification .
- Stability-indicating methods: Gradient elution with C18 columns (e.g., 0.1% formic acid in acetonitrile/water) resolves polar degradation products .
Advanced: How can computational modeling predict the reactivity of this compound in biological systems?
Answer:
- DFT calculations: Predict electron density distribution, identifying reactive sites (e.g., nitro group as electrophile, amine as nucleophile).
- Molecular docking: Simulate interactions with nitroreductase enzymes (e.g., M. tuberculosis Rv2466c) to prioritize analogs with favorable binding energies .
- ADMET predictors: Estimate metabolic pathways (e.g., CYP450-mediated oxidation) and toxicity risks (e.g., mutagenicity via nitroso intermediates) .
Basic: What safety precautions are critical when handling this compound in the lab?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods due to potential release of nitroso gases during decomposition.
- Waste disposal: Neutralize with dilute HCl before disposal to reduce environmental toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
